alpha-TERPINEOL (PROPYL METHYL-D3)

説明

alpha-TERPINEOL is a natural product found in Camellia sinensis, Callistemon citrinus, and other organisms with data available.

2-(4-Methyl-3-cyclohexen-1-yl)-2-propanol is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: Coriander Oil (part of); Peumus boldus leaf (part of); Cannabis sativa subsp. indica top (part of).

Structure

3D Structure

特性

CAS番号 |

203633-12-9 |

|---|---|

分子式 |

C10H18O |

分子量 |

157.27 g/mol |

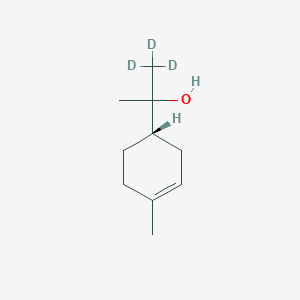

IUPAC名 |

1,1,1-trideuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3 |

InChIキー |

WUOACPNHFRMFPN-BMSJAHLVSA-N |

SMILES |

CC1=CCC(CC1)C(C)(C)O |

異性体SMILES |

[2H]C([2H])([2H])C(C)(C1CCC(=CC1)C)O |

正規SMILES |

CC1=CCC(CC1)C(C)(C)O |

沸点 |

218-221 °C |

Color/Form |

Colorless solid Pure alpha-isomer is white, crystalline powde |

密度 |

0.935 at 20 °C/20 °C 0.930-0.936 |

melting_point |

35-40 °C Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C |

物理的記述 |

Liquid; Liquid, Other Solid Liquid White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline] Liquid; [Sigma-Aldrich MSDS] colourless, viscous liquid with a lilac-like odou |

純度 |

95% min. |

関連するCAS |

68540-43-2 (hydrochloride salt) |

溶解性 |

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL Very soluble in benzene, acetone Very soluble in alcohol, ether In water, 7100 mg/L at 25 °C slightly soluble in glycerol and water 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) |

同義語 |

alpha - Terpineol - d3 |

蒸気圧 |

0.04 [mmHg] 0.03 [mmHg] VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/ 0.0423 mm Hg at 24 °C |

製品の起源 |

United States |

The Significance of Stable Isotope Labeled Compounds

Stable isotope labeled compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of the same element. moravek.comcreative-proteomics.com Common stable isotopes used in this practice include deuterium (B1214612) (²H), carbon-13, and nitrogen-15. symeres.com This subtle change in mass does not alter the chemical properties of the compound but provides a unique "tag" that can be detected by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. diagnosticsworldnews.com

This labeling technique allows scientists to trace the movement and transformation of specific molecules within complex chemical reactions or biological systems. moravek.comcreative-proteomics.com The applications of stable isotope labeling are vast, spanning from drug metabolism and pharmacokinetic studies to environmental research and proteomics. moravek.comsymeres.com By tracking these labeled compounds, researchers can gain detailed insights into reaction mechanisms, metabolic pathways, and the interactions of molecules within a system. moravek.comdiagnosticsworldnews.com

An Overview of Alpha Terpineol

alpha-Terpineol (B3430122) is a naturally occurring monoterpenoid alcohol found in a variety of plants, including pine trees and lilacs. acs.orgresearchgate.net It is the most common of the four isomers of terpineol (B192494) and is known for its pleasant floral, lilac-like scent. chemicalbook.comchemicalbook.com Due to its aroma, it is a frequent ingredient in perfumes, cosmetics, and flavoring agents. chemicalbook.comdecachem.com

Beyond its use in the fragrance and food industries, alpha-terpineol has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netchemicalbook.com It is a tertiary alcohol, and its chemical structure allows for various modifications, making it a versatile starting material for chemical synthesis. researchgate.netresearchgate.net

Table 1: Properties of alpha-Terpineol

| Property | Value |

| Chemical Formula | C₁₀H₁₈O |

| Molar Mass | 154.25 g/mol |

| Appearance | White solid with a lilac odor |

| Boiling Point | 219-220 °C |

| Melting Point | 31-32 °C |

| Solubility in Water | Slightly soluble |

Source: PubChem nih.gov

The Rationale for Deuteration at the Propyl Methyl Position D3

The specific placement of three deuterium (B1214612) atoms on the propyl methyl group of alpha-terpineol (B3430122) is a deliberate and strategic choice. This process, known as site-selective deuteration, allows researchers to investigate the role of this specific part of the molecule in chemical reactions and metabolic processes. snnu.edu.cnresearchgate.net

One of the primary reasons for deuteration is to study the kinetic isotope effect (KIE). snnu.edu.cn The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. Consequently, reactions that involve the breaking of this bond will proceed at a slower rate for the deuterated compound. By comparing the reaction rates of the deuterated and non-deuterated forms of alpha-terpineol, scientists can determine whether the breaking of a C-H bond at the propyl methyl position is a rate-determining step in a particular reaction. researchgate.net This information is crucial for elucidating reaction mechanisms.

Furthermore, in metabolic studies, deuteration at a specific site can help identify which parts of a molecule are susceptible to enzymatic modification. nih.gov If the deuterated compound shows a different metabolic profile compared to its non-deuterated counterpart, it indicates that the deuterated position is a site of metabolic activity. nih.gov

A Historical Look at Isotopic Tracers

Targeted Synthesis of alpha-TERPINEOL (B3430122) (PROPYL METHYL-D3)

The most direct and efficient synthesis of alpha-TERPINEOL (PROPYL METHYL-D3) involves a retrosynthetic approach that disconnects the tertiary alcohol. This strategy identifies a key ketone precursor, which can then be reacted with a deuterated methylating agent to install the required CD3 group with high isotopic and chemical purity.

Precursor Selection and Derivatization Strategies for Deuterium Incorporation

The logical precursor for the targeted synthesis is 1-(4-methylcyclohex-3-en-1-yl)ethanone . This ketone possesses the complete carbon skeleton of alpha-terpineol, except for one methyl group at what will become the tertiary alcohol position. The carbonyl group is perfectly positioned for the crucial derivatization step. This precursor can be synthesized through various established organic chemistry methods, such as the oxidation of the corresponding secondary alcohol or via ozonolysis of related terpenes.

The primary derivatization strategy for incorporating the three deuterium atoms is the nucleophilic addition of a trideuteromethyl Grignard reagent (CD3MgI) to the ketone precursor. nih.govmnstate.eduyoutube.com The Grignard reaction is a powerful carbon-carbon bond-forming reaction where the nucleophilic carbon of the organomagnesium halide attacks the electrophilic carbonyl carbon. masterorganicchemistry.comvedantu.com Upon acidic workup, this reaction converts the ketone into a tertiary alcohol, simultaneously and specifically introducing the trideuteromethyl (CD3) group at the desired position. vedantu.com

This approach offers significant advantages over other deuteration methods for this specific target. It is a high-yielding, single-step incorporation reaction that ensures the deuterium atoms are located exclusively on the target methyl group, avoiding unwanted isotopic scrambling.

Reaction Pathways for Deuteration

While several methods exist for introducing deuterium into organic molecules, their suitability for synthesizing alpha-TERPINEOL (PROPYL METHYL-D3) varies significantly.

Grignard Reaction with Trideuteromethyl Magnesium Iodide (Preferred Pathway) The reaction of 1-(4-methylcyclohex-3-en-1-yl)ethanone with CD3MgI, followed by aqueous acidic workup, is the most effective pathway. masterorganicchemistry.comstackexchange.com The mechanism involves the nucleophilic attack of the CD3 carbanion equivalent on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent protonation (or deuteration, depending on the workup solvent) of the alkoxide yields the final product, alpha-TERPINEOL (PROPYL METHYL-D3). youtube.com

Alternative Pathways (Less Suitable for this Target)

Hydrogen Isotope Exchange (HIE): This method typically involves exchanging existing C-H bonds with C-D bonds using a deuterium source like D2O or C6D6, often with a metal catalyst. chemrxiv.org While effective for deuterating positions alpha to a carbonyl or specific aromatic C-H bonds, HIE is not suitable for converting a pre-existing methyl group (CH3) into a trideuteromethyl group (CD3) in a controlled manner. It would lead to a mixture of isotopologues and potential scrambling.

Catalytic Approaches for Stereoselective Deuteration

The introduction of the CD3 group via the Grignard reaction to the prochiral ketone 1-(4-methylcyclohex-3-en-1-yl)ethanone results in the formation of a tertiary alcohol. Since the carbon atom bearing the hydroxyl group is attached to two identical methyl groups (one CH3 and one CD3), it is not a stereocenter. Therefore, stereoselective catalysis for this specific transformation is not a primary consideration. However, catalysis plays a role in other, less direct deuteration methods.

Iridium-based catalysts are highly effective for hydrogenation and hydrogen isotope exchange reactions. chemrxiv.org Supported iridium nanoparticles have been shown to catalyze H/D exchange on arenes with high regioselectivity, and various iridium complexes are used for the asymmetric hydrogenation of alkenes and ketones. However, these catalytic applications are not directly relevant to the specific challenge of adding a CD3 nucleophile to a ketone. Their utility lies in deuterating molecules through C-H activation and exchange, a fundamentally different approach from the constructive Grignard pathway required here.

Acidic ionic liquids are recognized as green and effective catalysts for various reactions, such as esterification and transesterification. rsc.org They can act as both a solvent and a catalyst. While they can facilitate reactions involving deuterium transfer, particularly those proceeding through carbocation intermediates, their application to Grignard reactions is not established. Grignard reagents are strong bases and nucleophiles that are incompatible with acidic protons, making acidic ionic liquids unsuitable as a medium or catalyst for the key reaction step.

Optimization of Reaction Conditions for Isotopic Purity and Yield

The success of the synthesis hinges on optimizing the Grignard reaction to maximize both chemical yield and isotopic purity.

Key Optimization Parameters:

Anhydrous Conditions: Grignard reagents react readily with protic solvents, including water. mnstate.edu Therefore, the reaction must be conducted under strictly anhydrous conditions using dried glassware and anhydrous ether (such as diethyl ether or THF) as the solvent. Any moisture will quench the CD3MgI reagent, reducing the yield and potentially introducing protium (B1232500) into the product.

Reagent Purity: The isotopic purity of the final product is directly dependent on the isotopic enrichment of the trideuteromethyl magnesium iodide precursor. This, in turn, depends on the isotopic purity of the starting trideuteromethane (CD3I). Using highly enriched CD3I is crucial for obtaining alpha-TERPINEOL (PROPYL METHYL-D3) with high isotopic purity.

Temperature Control: Grignard reactions are exothermic. The temperature should be controlled, often by slow, dropwise addition of the ketone precursor to the Grignard reagent solution at a reduced temperature (e.g., 0 °C), to minimize side reactions.

Molar Ratio: A slight molar excess of the Grignard reagent is typically used to ensure complete conversion of the ketone precursor.

Workup: The reaction is quenched by the careful addition of an aqueous acid solution (e.g., dilute HCl or saturated aqueous NH4Cl). Using D2O and DCl for the workup can be considered to prevent any back-exchange if adjacent protons were unexpectedly labile, though this is unlikely in this specific structure.

By carefully controlling these parameters, the targeted synthesis can achieve high yields of the desired isotopologue with excellent isotopic incorporation.

Table of Reaction Conditions and Expected Outcomes

| Parameter | Condition | Rationale | Expected Outcome |

|---|---|---|---|

| Solvent | Anhydrous Diethyl Ether or THF | Prevents quenching of the highly reactive Grignard reagent. mnstate.edu | Maximizes yield of the desired product. |

| Deuterated Reagent | Trideuteromethyl magnesium iodide (CD3MgI) | Provides the specific CD3 nucleophile for addition. nih.gov | Ensures incorporation of the trideuteromethyl group. |

| Isotopic Purity of CD3I | >99% D | Product isotopic purity is dependent on starting material purity. | High isotopic enrichment of the final product. |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. | Improved selectivity and yield. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the Grignard reagent with atmospheric O2 and H2O. | Higher yield and purity of the product. |

| Workup | Aqueous NH4Cl or dilute HCl | Protonates the intermediate alkoxide to form the final alcohol product. | Isolation of alpha-TERPINEOL (PROPYL METHYL-D3). |

Separation and Purification Techniques for Deuterated Isotopologues

Following synthesis, the reaction mixture contains the desired alpha-TERPINEOL (PROPYL METHYL-D3), unreacted starting materials, non-deuterated alpha-terpineol, and potentially partially deuterated isotopologues (D₁ and D₂ species). The separation and purification of the target deuterated compound are crucial for obtaining a high-purity standard for analytical applications.

The separation of deuterated compounds from their non-deuterated (protiated) counterparts can be challenging due to their nearly identical physical properties. However, subtle differences in polarity and volatility, known as isotope effects, can be exploited using chromatographic techniques. nih.gov

Gas Chromatography (GC) is a highly effective method for separating isotopologues. nih.govacs.org The choice of the stationary phase is critical; studies have shown that nonpolar stationary phases can result in heavier isotopic compounds eluting earlier (an inverse isotope effect), while polar phases often lead to the opposite (a normal isotope effect). nih.gov For a molecule like alpha-terpineol, a polar stationary phase, such as one containing polyethylene (B3416737) glycol (PAG), could potentially resolve the D₃-labeled compound from its unlabeled form.

High-Performance Liquid Chromatography (HPLC) , particularly in normal-phase mode, has also been demonstrated to separate deuterated and non-deuterated analogs. oup.com The interaction between the analyte and the stationary phase (e.g., silica) can be sensitive enough to distinguish between the isotopologues. Ion-pair reversed-phase HPLC has also been successfully used to separate deuterated isotopomers of other organic molecules. acs.org

For bulk purification, column chromatography using a silica (B1680970) gel stationary phase is a standard laboratory technique. While it may not fully resolve different deuterated species, it is effective for removing unreacted starting materials and other significant impurities.

Characterization of Isotopic Purity and Positional Isomerism

To confirm the successful synthesis and purification of alpha-TERPINEOL (PROPYL METHYL-D3), rigorous analytical characterization is required. This process verifies the isotopic enrichment level and confirms that the deuterium atoms are located at the intended position (the propyl methyl groups).

Deuterium Nuclear Magnetic Resonance (D-NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a primary and definitive tool for confirming the site of deuteration. Unlike proton (¹H) NMR, which detects hydrogen nuclei, ²H NMR specifically detects deuterium nuclei. Since the natural abundance of deuterium is very low (approx. 0.015%), a signal in the ²H NMR spectrum is a clear indicator of isotopic enrichment. alfa-chemistry.com

In the case of alpha-TERPINEOL (PROPYL METHYL-D3), the ¹H NMR spectrum would show a significant decrease or complete disappearance of the singlet corresponding to the two methyl groups on the isopropanol (B130326) side chain (typically around 1.17 ppm). Conversely, the ²H NMR spectrum would display a strong signal at a chemical shift corresponding to this deuterated methyl group. The chemical shift ranges for ¹H and ²H are nearly identical, but ²H NMR signals are typically broader. stanford.edu The presence of a single, prominent peak in the aliphatic region of the ²H NMR spectrum confirms that the deuteration occurred specifically at the target methyl groups.

Table 1: Comparative ¹H and ²H NMR Data for alpha-Terpineol

| Nucleus | Compound | Expected Chemical Shift (ppm) | Expected Signal | Rationale |

|---|---|---|---|---|

| ¹H | Unlabeled α-Terpineol | ~1.17 | Singlet (6H) | Represents the two equivalent methyl groups of the isopropanol moiety. |

| ¹H | α-TERPINEOL (PROPYL METHYL-D3) | ~1.17 | Absent or greatly reduced | The protons are replaced by deuterium, which is not detected in ¹H NMR. |

| ²H | Unlabeled α-Terpineol | - | No significant signal | Due to the very low natural abundance of deuterium. |

| ²H | α-TERPINEOL (PROPYL METHYL-D3) | ~1.17 | Strong, broad singlet | Confirms the presence and location of the enriched deuterium atoms. |

High-Resolution Mass Spectrometry for Isotopic Abundance (e.g., GC-MS fragmentation analysis)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates the components of a mixture before they are ionized and detected by the mass spectrometer. It is invaluable for confirming the molecular weight and assessing the isotopic abundance of the labeled compound.

For alpha-TERPINEOL (PROPYL METHYL-D3), the molecular ion peak ([M]⁺) will be observed at a mass-to-charge ratio (m/z) that is three units higher than that of the unlabeled compound. Unlabeled alpha-terpineol (C₁₀H₁₈O) has a monoisotopic mass of approximately 154.13 Da, so the D₃-labeled isotopologue (C₁₀H₁₅D₃O) would show a molecular ion at m/z 157.15. nist.gov High-resolution mass spectrometry can precisely measure this mass, confirming the elemental composition.

The fragmentation pattern provides further structural confirmation and verifies the position of the deuterium labels. In mass spectrometry, alcohols undergo characteristic fragmentation pathways, including alpha-cleavage and dehydration. libretexts.orgyoutube.com

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For alpha-terpineol, a primary alpha-cleavage is the loss of a methyl radical (•CH₃) to form a stable oxonium ion.

In unlabeled alpha-terpineol, this results in a fragment at m/z 139 (154 - 15).

In alpha-TERPINEOL (PROPYL METHYL-D3), this cleavage would involve the loss of a deuterated methyl radical (•CD₃), resulting in a fragment at m/z 139 (157 - 18). The observation of this fragment confirms the label is on the lost methyl group. Another key fragment in unlabeled alpha-terpineol is at m/z 59, corresponding to the [C(CH₃)₂OH]⁺ ion. For the D3-labeled compound, this fragment would be expected to shift to m/z 62, corresponding to [C(CD₃)(CH₃)OH]⁺ or a related deuterated species, providing definitive proof of the label's location.

Dehydration: The loss of a water molecule (H₂O) is another common pathway.

In unlabeled alpha-terpineol, this leads to a fragment at m/z 136 (154 - 18).

In alpha-TERPINEOL (PROPYL METHYL-D3), the loss would be of HOD, resulting in a fragment at m/z 138 (157 - 19).

By analyzing the relative intensities of the molecular ions (e.g., m/z 154, 155, 156, 157), the isotopic distribution and therefore the isotopic purity can be accurately calculated.

Table 2: Predicted Key Mass Spectral Fragments for Isotopic Analysis

| Fragmentation Event | Unlabeled α-Terpineol (m/z) | α-TERPINEOL (PROPYL METHYL-D3) (m/z) | Mass Shift (Da) | Inference |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | 154 | 157 | +3 | Confirms incorporation of three deuterium atoms. |

| Dehydration [M-H₂O]⁺ / [M-HOD]⁺ | 136 | 138 | +2 | Indicates loss of HOD, consistent with deuteration on a group not involved in water elimination with the hydroxyl proton. |

| Alpha-Cleavage [M-CH₃]⁺ / [M-CD₃]⁺ | 139 | 139 | 0 | Indicates loss of a deuterated methyl group (mass 18) vs. a standard methyl group (mass 15). |

| Fragment Ion [C(CH₃)₂OH]⁺ | 59 | 62 | +3 | Confirms the three deuterium atoms are on the methyl groups of the fragmenting side chain. |

Elucidation of Terpene Biosynthesis Pathways

Terpenes represent one of the largest and most diverse classes of natural products. nih.gov Their biosynthesis is a testament to nature's chemical ingenuity, often involving complex cyclizations and rearrangements of carbocation intermediates. nih.govnih.gov Isotopic labeling with compounds like deuterated α-terpineol is instrumental in deciphering these intricate pathways. d-nb.inforesearchgate.net

Terpene synthases are the enzymes responsible for constructing the vast array of terpene skeletons from simple acyclic precursors. illinois.edubeilstein-journals.org The study of kinetic isotope effects (KIEs) provides a quantitative measure of how isotopic substitution affects the rate of a chemical reaction, offering profound insights into the transition state of the rate-determining step. nih.govnih.gov

The introduction of deuterium into a substrate can significantly alter the distribution of products in reactions catalyzed by multiproduct terpene synthases. rsc.orgnih.gov This phenomenon, known as isotopically sensitive branching, arises because the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen. Consequently, steps involving the cleavage of a C-D bond are slower than those involving a C-H bond.

This effect can redirect the reaction cascade down alternative pathways. For instance, in the presence of a deuterated substrate, a carbocation intermediate that would typically be quenched by deprotonation might instead be trapped by a nucleophile like water, leading to the formation of an alcohol instead of an olefinic product. rsc.org The analysis of these altered product ratios provides critical information about the relative rates of competing reaction steps and the nature of the intermediates involved. rsc.org

| Substrate | Enzyme | Key Products | Observation | Reference |

| Deuterated Geranyl Diphosphate (B83284) (GDP) | Terpene Synthase 4 (TPS4) & Terpene Synthase 5 (TPS5) | α-Thujene, Sabinene, Limonene, α-Terpineol | Altered ratios of cyclic monoterpenes and increased formation of alcohol products. | rsc.org |

The biosynthesis of many terpenes involves a series of complex carbocation rearrangements. nih.govnih.gov The stability of these cationic intermediates is crucial in dictating the final product outcome. Isotopic labeling can be used to probe the stabilization of these intermediates. rsc.org

The replacement of hydrogen with deuterium at positions adjacent to a carbocationic center can reduce the stabilizing effects of hyperconjugation. This destabilization can influence the propensity of the carbocation to undergo rearrangements or quenching reactions. By observing how deuterium substitution affects the product distribution, researchers can infer the structure and relative stability of the carbocation intermediates along the reaction pathway. nih.govrsc.org For example, a reduced rate of formation for a particular product upon deuteration may suggest that a carbocation intermediate leading to that product is significantly stabilized by C-H hyperconjugation. rsc.org

To gain an even deeper understanding of enzyme function, researchers often combine isotopic labeling with site-directed mutagenesis. nih.govnih.gov This powerful approach involves specifically altering amino acid residues within the enzyme's active site and then examining the effect of these mutations on the processing of isotopically labeled substrates. researchgate.net

By mutating residues believed to be involved in catalysis or substrate binding, and then observing the resulting changes in KIEs and product distributions with deuterated substrates, scientists can pinpoint the specific roles of individual amino acids. nih.govnih.gov This technique allows for the detailed mapping of the active site and provides a clearer picture of how the enzyme orchestrates the complex chemical transformations of terpene biosynthesis. nih.gov

Enzyme Kinetic Isotope Effects (KIE) in Terpene Synthase Reactions

Organic Reaction Mechanism Studies

Beyond the realm of biosynthesis, deuterated compounds like α-terpineol (propyl methyl-d3) are invaluable tools for elucidating the mechanisms of organic reactions.

The core principle behind using isotopic labeling in mechanistic studies is the ability to follow the fate of specific atoms throughout a reaction. By strategically placing deuterium atoms within a molecule, chemists can track which bonds are broken and which are formed during a chemical transformation. d-nb.info

For example, if a reaction involves the cleavage of a specific C-H bond, replacing that hydrogen with deuterium will result in a significant kinetic isotope effect. The absence of a KIE when other positions are deuterated can help to rule out alternative mechanisms. Furthermore, the location of the deuterium atom in the final product provides definitive evidence of the atoms' connectivity changes during the reaction. This method has been instrumental in understanding a wide range of organic reactions, from simple eliminations to complex rearrangements. acs.org

Conformational Effects on Reactivity and Stereochemical Outcomes

The conformation of a molecule can profoundly influence its reactivity and the stereochemistry of the resulting products. In the case of α-terpineol, its chair-like conformation and the orientation of its functional groups dictate the approach of reagents and the stability of transition states. For instance, the stereochemistry of the intermediate α-terpinyl cation is crucial in the cyclization reaction that forms 1,8-cineole. nih.gov Different terpene synthases can produce either the (R)- or (S)-α-terpinyl cation, leading to different stereoisomers of α-terpineol. nih.gov

The reactivity of α-terpineol is also influenced by steric factors. The bulky isopropyl group and the hydroxyl group can direct incoming reagents to a specific face of the molecule, leading to stereoselective reactions. The study of how conformational changes affect reaction rates and product distributions is a key area of research in physical organic chemistry.

The stereochemical outcome of reactions involving α-terpineol is not only dependent on its initial conformation but also on the reaction conditions and the nature of the catalyst used. For example, in the biosynthesis of menthol (B31143) isomers, of which α-terpineol can be a precursor, slight changes in the enzymatic environment can lead to the formation of different stereoisomers with distinct sensory properties. mdpi.com (R)-α-terpineol has a lilac aroma, whereas (S)-α-terpineol has a coniferous scent. mdpi.com This highlights the importance of stereocontrol in the synthesis of flavor and fragrance compounds.

Hydrogenation and Isomerization Reaction Pathways

Isotopic labeling, particularly with deuterium, is a powerful tool for elucidating the mechanisms of catalytic hydrogenation. nih.govchem-station.com By replacing specific hydrogen atoms with deuterium in a substrate molecule like α-terpineol, chemists can trace the path of hydrogen atoms during the reaction. The analysis of the deuterium distribution in the products provides valuable information about the intermediates and transition states involved.

In the context of monoterpenes, deuterium labeling studies have been instrumental in understanding the mechanism of metal-catalyzed hydrogenations. researchgate.net For instance, in the hydrogenation of alkenes, it can be determined whether the two hydrogen atoms add to the double bond simultaneously or in a stepwise manner. Palladium, a common hydrogenation catalyst, has been shown to be effective in H-D exchange reactions, allowing for the selective incorporation of deuterium. nih.gov

Recent studies on copper-catalyzed transfer hydrodeuteration of cyclic alkenes have demonstrated the ability to precisely install a single deuterium atom at specific positions. nih.gov This level of control is crucial for synthesizing selectively deuterated molecules for mechanistic studies and other applications. nih.gov By choosing the appropriate deuterium source and catalyst, it is possible to control the regioselectivity of deuterium incorporation. nih.gov

Table 1: Deuterium Incorporation in Catalytic Hydrogenation

| Substrate | Catalyst System | Deuterium Source | Observed Deuterium Incorporation Pattern | Reference |

|---|---|---|---|---|

| Cyclic Alkenes | Copper Catalyst | Isotopic Analogs of Transfer Reagents | Precise deuteration at the benzylic or homobenzylic position. | nih.gov |

| Organic Compounds (amines, alcohols, amino acids) | Pd/C-Al | D2O | Selective H-D exchange at labile C-H positions. | nih.gov |

| Acyclic Tetrasubstituted α,β-Unsaturated Amides | Rh/DuanPhos | H2/D2 | Delivery of chiral β-amino amides with two contiguous chiral centers. | researchgate.net |

The etherification of allylic alcohols, such as α-terpineol, is a fundamental transformation in organic synthesis. The selectivity of this reaction, particularly in terms of which hydroxyl group reacts in a polyol or which face of the double bond is involved, is a key challenge. The use of isotopically labeled α-terpineol (propyl methyl-d3) can provide insights into the mechanism of these reactions.

Studies on the selective esterification of primary alcohols have shown that it is possible to achieve high selectivity even in the presence of water. nih.gov The use of specific coupling agents and reaction conditions can favor the reaction of primary alcohols over secondary or tertiary ones. nih.gov While α-terpineol is a tertiary alcohol, understanding the principles of selective etherification is crucial for controlling its reactivity.

The stereoselective synthesis of allylic alcohols is also an active area of research, with methods being developed to control the stereochemistry of the newly formed chiral centers. researchgate.net The inherent stereochemistry of the starting material can be used to direct the outcome of the reaction. researchgate.net In the context of α-terpineol, its chiral nature can influence the stereoselectivity of subsequent etherification reactions. Furthermore, the development of mild and selective methods for the reduction of the C-O bond in unsaturated cyclic ethers provides another route to the synthesis of specific allylic alcohols. rsc.org

Metabolic and Environmental Transformation Studies Using Alpha Terpineol Propyl Methyl D3 As a Tracer

Microbial Biotransformation Pathways

Stable isotope tracing is an invaluable tool in elucidating microbial metabolic pathways. By introducing α-Terpineol (Propyl Methyl-d3) to a microbial culture, researchers can differentiate the metabolites of the tracer from the organism's endogenous molecules. This approach provides a clear picture of how the compound is processed.

Pseudomonas incognita : This bacterium is known to degrade α-terpineol through multiple routes. nih.govcdnsciencepub.com Studies have shown that P. incognita breaks down α-terpineol into a variety of acidic and neutral metabolites. nih.govcdnsciencepub.com Key identified pathways include one that proceeds via oleuropeic acid, another initiated by the aromatization of α-terpineol, and a third that may involve the formation and subsequent metabolism of limonene. nih.govcdnsciencepub.com If α-Terpineol (Propyl Methyl-d3) were used in these studies, the deuterium (B1214612) label would be retained in the resulting metabolites, confirming their origin from the initial tracer compound.

Saccharomyces cerevisiae : This yeast species is also known to interact with α-terpineol. nih.gov While some research focuses on the engineered production of α-terpineol in S. cerevisiae, this yeast also possesses the metabolic machinery to transform terpenoids. nih.govresearchgate.netresearchgate.net The use of a deuterated tracer would enable a detailed investigation into the specific enzymatic reactions involved in its transformation within the yeast cell, distinguishing these from the organism's primary metabolic activities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential analytical techniques for identifying and quantifying metabolites. nih.gov

GC-MS : In a study using α-Terpineol (Propyl Methyl-d3), GC would separate the various compounds in a sample extracted from the microbial culture. The subsequent analysis by MS would detect the mass-to-charge ratio of the fragments. The deuterium-labeled metabolites would exhibit a characteristic mass shift compared to their non-labeled counterparts, allowing for their unambiguous identification. nih.gov This technique is highly sensitive and excellent for resolving complex mixtures. nih.gov

NMR : NMR spectroscopy provides detailed structural information about molecules. nih.gov In the context of deuterated metabolites, specific NMR techniques can be employed to identify the exact location of the deuterium atoms on the carbon skeleton of the metabolites. This would provide crucial insights into the reaction mechanisms of the biotransformation pathways.

In Vitro Enzymatic Biotransformations (excluding human systems)

Studying the enzymatic transformation of α-terpineol in controlled, cell-free environments provides a more focused understanding of the biochemical reactions involved.

Research has been conducted on the biotransformation of α-terpineol using isolated enzymes. For example, cell-free extracts from α-terpineol-adapted P. incognita have been shown to convert α-terpineol into oleuropeic acid in the presence of NADH. nih.govcdnsciencepub.com Similarly, engineered bacterial CYP102A1 enzymes have demonstrated the ability to hydroxylate α-terpineol, producing derivatives like p-menth-1-ene-3,8-diol. nih.gov The use of α-Terpineol (Propyl Methyl-d3) in such systems would allow for precise kinetic studies and a clearer understanding of enzyme-substrate interactions without the complexity of the cellular matrix.

The biotransformation of α-terpineol often involves oxidation and conjugation reactions. Cell-free extracts of P. incognita contain NAD+-specific dehydrogenases that oxidize alcohol metabolites to their corresponding carboxylic acids. nih.govcdnsciencepub.com In other systems, cytochrome P450 enzymes are known to catalyze the hydroxylation of α-terpineol. nih.gov While conjugation pathways for α-terpineol are less documented in microbial systems, they are a common detoxification route in higher organisms. The use of a deuterated tracer would be instrumental in identifying and characterizing any potential conjugation products, such as glycosides or sulfates, formed in these in vitro systems.

Environmental Fate and Degradation Mechanisms

Understanding the environmental fate of α-terpineol is crucial for assessing its ecological impact. This compound is known to be biodegradable in soil and water. nih.gov Studies have shown that α-terpineol is readily degraded under aerobic conditions by microorganisms from forest soil. nih.gov

The application of α-Terpineol (Propyl Methyl-d3) in environmental studies, such as microcosm experiments with soil or water samples, would enable a precise determination of its degradation rate and the identification of its breakdown products. The deuterium label would allow researchers to distinguish the metabolites of the added α-terpineol from the complex background of organic matter present in environmental samples. Furthermore, volatilization is an expected environmental fate process for α-terpineol, and a labeled tracer could help in quantifying this process under various environmental conditions. nih.gov Photodegradation is another potential degradation pathway, and the use of a labeled compound could aid in studying the products of these photochemical reactions. scbt.com

Atmospheric Degradation via Hydroxyl Radical Reactions

The atmospheric presence of alpha-terpineol (B3430122) is primarily governed by its reaction with hydroxyl (OH) radicals, a key oxidant in the troposphere. The gas-phase reaction of alpha-terpineol with OH radicals is a significant degradation pathway.

Reaction Kinetics and Products

The degradation of alpha-terpineol by OH radicals leads to the formation of several smaller, oxygenated compounds. acs.orgnih.gov The primary identified products from this reaction include acetone, glyoxal, and methylglyoxal. acs.orgnih.gov Further theoretical investigations have confirmed the formation of these products and also proposed pathways for other detected compounds like 6-hydroxy-hept-5-en-2-one, 4-oxopentanal, and 4-methyl-3-cyclohexen-1-one. rsc.orgepa.gov The reaction proceeds through two main pathways: barrierless addition of the OH radical to the double bond and H-atom abstraction from the cyclohexene (B86901) ring. rsc.orgepa.gov

The use of derivatizing agents has indicated the formation of other, more complex reaction products, which have been elucidated through mass spectrometry coupled with plausible reaction mechanisms. acs.orgnih.gov

Interactive Data Table: Reaction Products of alpha-Terpineol with OH Radicals

| Precursor | Reaction | Identified Products |

| alpha-Terpineol | Gas-phase reaction with OH radicals | Acetone, Glyoxal, Methylglyoxal, 6-hydroxy-hept-5-en-2-one, 4-oxopentanal, 4-methyl-3-cyclohexen-1-one |

Photochemical Decomposition and Half-Life Determination in Environmental Matrices

The persistence of alpha-terpineol in the environment is also influenced by its photochemical decomposition. While alpha-terpineol does not absorb light at wavelengths greater than 290 nm and is therefore not expected to undergo direct photolysis, its reactions with photochemically generated species like OH radicals are crucial.

Environmental Half-Life

The calculated photodegradation half-life for alpha-terpineol in the atmosphere, based on its reaction with OH radicals, is in the range of 1.07 to 9.08 hours. scbt.com In aquatic environments, the estimated volatilization half-lives for a model river and a model lake are 20 and 150 days, respectively. nih.gov However, studies combining ultraviolet (UV) irradiation with hydrogen peroxide (H₂O₂) have shown that more than 95% of alpha-terpineol can be removed from water, with the reaction following pseudo-first-order kinetics. nih.gov In this UV/H₂O₂ system, the apparent rate constant was determined to be 0.0678 min⁻¹. nih.gov

Biodegradation is also a significant environmental fate process. In a ready biodegradation study, alpha-terpineol was found to be readily biodegradable, with over 80% degradation reached in 28 days. regulations.gov

Interactive Data Table: Environmental Half-Life of alpha-Terpineol

| Environmental Matrix | Process | Estimated Half-Life |

| Atmosphere | Photodegradation (reaction with OH radicals) | 1.07 - 9.08 hours |

| Model River | Volatilization | 20 days |

| Model Lake | Volatilization | 150 days |

| Water (with UV/H₂O₂) | Degradation | >95% removal in a specific study |

| Soil and Water | Biodegradation | Readily biodegradable |

Environmental Monitoring and Fate Prediction using Isotope Tracers

The use of isotopically labeled compounds, such as alpha-TERPINEOL (PROPYL METHYL-D3), is a powerful tool for studying the environmental fate and transformation of pollutants. Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium, serve as effective tracers in environmental studies. usgs.gov

Advantages of Deuterated Tracers

Deuterated tracers offer several advantages in environmental monitoring. nemc.us They are chemically similar to their non-deuterated counterparts, meaning they undergo similar transport and transformation processes. usgs.gov However, their higher mass allows them to be distinguished from the naturally occurring compound using mass spectrometry, enabling precise tracking and quantification. acs.org This is particularly useful for understanding metabolic pathways and degradation kinetics without the interference of background levels of the compound. nih.gov

The use of deuterated monitoring compounds can provide more accurate and precise data on the behavior of analytes in complex environmental matrices. nemc.us In the context of alpha-terpineol, using alpha-TERPINEOL (PROPYL METHYL-D3) would allow researchers to spike environmental samples (air, water, or soil) and trace its degradation pathways and product formation with high specificity. This approach helps in validating the degradation mechanisms proposed from laboratory studies and in predicting the environmental persistence and impact of the compound more accurately.

Applications in Chemical Biology and Research Tool Development

Development of Isotopic Tracers for Biological Pathways

Stable isotope labeling is a powerful technique for tracking the transformation of molecules through complex biochemical pathways. By introducing a labeled compound into a biological system, researchers can follow its metabolic fate, identify downstream products, and quantify the flux through a particular pathway.

The biosynthesis of terpenes in plants is a complex process involving multiple enzymatic steps and intermediates. In Zea mays (maize), terpene synthases (TPS) can convert acyclic precursors like geranyl diphosphate (B83284) (GDP) into a variety of cyclic monoterpenes, including alpha-terpineol (B3430122). rsc.org The use of isotopically labeled precursors, such as deuterated geranyl diphosphate, allows researchers to probe the mechanisms of these enzymes.

A study on multiproduct terpene synthases from Zea mays, TPS4 and TPS5, utilized deuterium-labeled substrates to investigate the reaction cascade. rsc.orgdb-thueringen.de The research demonstrated that the cyclization of the precursor leads to the formation of an α-terpinyl carbocation, which is a key intermediate. rsc.org The subsequent deprotonation or capture of a water molecule results in the formation of various monoterpenes, including alpha-terpineol. rsc.org The presence of deuterium (B1214612) atoms can influence the reaction, a phenomenon known as a kinetic isotope effect, which provides valuable insights into the reaction mechanism and helps identify branching points in the biosynthetic pathway. rsc.orgdb-thueringen.de

Detailed Research Findings on Terpene Biosynthesis in Zea mays

| Precursor | Enzyme | Key Intermediate | Deuterium-Labeled Product | Research Focus |

|---|

Citrus fruits are known for the rich and complex mixture of volatile organic compounds (VOCs) in their peels, with monoterpenes being major constituents. nih.govresearchgate.net The composition of these VOCs can change in response to various factors, including fruit development, storage conditions, and environmental stress. mdpi.com Tracking the dynamics of these compounds is crucial for understanding fruit ripening, aroma development, and post-harvest quality.

The analysis of VOCs from Citrus peel is commonly performed using gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.govresearchgate.net In such analyses, a deuterated internal standard like alpha-TERPINEOL (PROPYL METHYL-D3) is invaluable. By adding a known amount of the labeled standard to the sample extract, it is possible to accurately quantify the changes in the concentration of endogenous alpha-terpineol and other related monoterpenes over time. This approach corrects for variations in sample preparation and instrument response, ensuring reliable and reproducible results. For instance, studies have shown that during storage, the concentration of some monoterpenes in citrus juice can change, with bicyclic monoterpenes potentially converting to monocyclic ones like alpha-terpineol, especially at higher temperatures. mdpi.com The use of an isotopic tracer would allow for precise quantification of these transformations.

Volatile Monoterpenes Identified in Citrus Peel Essential Oils

| Compound | Citrus limetta (%) | Citrus aurantifolia (%) | Citrus reticulata (%) | Citrus sinensis (%) |

|---|---|---|---|---|

| Limonene | 95.97 | 82.84 | 93.70 | 94.78 |

| β-Pinene | - | 0.86 | 1.41 | 2.00 |

| α-Terpineol | 0.39 | 0.062 | 0.44 | 0.31 |

| Geraniol | 0.09 | 0.29 | - | 0.36 |

Data adapted from a comparative study of various citrus peel essential oils. researchgate.net

Reference Material for Metabolomics and Flux Analysis

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. This field relies heavily on the use of high-quality reference standards for accurate and reproducible measurements.

The quantification of specific metabolites in complex biological matrices, such as plant extracts, is a significant analytical challenge. The presence of numerous other compounds can interfere with the measurement of the target analyte. The use of a stable isotope-labeled internal standard, such as alpha-TERPINEOL (PROPYL METHYL-D3), is the gold standard for quantitative analysis by GC-MS. mdpi.comnih.gov

Because the deuterated standard is chemically identical to the natural compound, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. However, due to its higher mass, its molecular ion and characteristic fragment ions are distinct from those of the unlabeled endogenous compound. This allows for the precise determination of the analyte's concentration by comparing the peak area of the analyte to that of the known amount of the added internal standard. researchgate.net This method has been applied to quantify alpha-terpineol in various plant extracts, including those from Thymus vulgaris. nih.gov

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. researchgate.net It often involves feeding the organism an isotopically labeled substrate and then measuring the labeling pattern in various metabolites. This information, combined with a stoichiometric model of the organism's metabolic network, allows for the calculation of intracellular fluxes. researchgate.netnih.gov

In non-human organisms like the yeast Saccharomyces cerevisiae, which is a workhorse for industrial biotechnology, MFA is crucial for metabolic engineering efforts. nih.gov For example, yeast can be engineered to produce monoterpenes like alpha-terpineol. nih.gov By growing these engineered yeast strains on a labeled carbon source (e.g., ¹³C-glucose) and using alpha-TERPINEOL (PROPYL METHYL-D3) as a quantitative standard, researchers can trace the flow of carbon through the engineered pathway and identify potential bottlenecks in production. While specific studies detailing the use of alpha-TERPINEOL (PROPYL METHYL-D3) in yeast MFA are emerging, the principles of the technique are well-established for other metabolites and are directly applicable. nih.govresearchgate.net

Use in Analytical Standards for Industrial and Research Quality Control

The reliability and accuracy of analytical measurements are paramount in both industrial and research settings. Alpha-TERPINEOL (PROPYL METHYL-D3) is commercially available as a high-purity analytical standard. rsc.orgnih.govresearchgate.net It is used to calibrate instruments, validate analytical methods, and ensure the quality and consistency of measurements. For example, in the flavor and fragrance industry, where alpha-terpineol is a common ingredient, the deuterated standard can be used to accurately quantify the concentration of alpha-terpineol in raw materials and finished products, ensuring they meet quality specifications. researchgate.netresearchgate.net Similarly, in research, it is used to ensure that data generated from experiments are accurate and comparable across different studies. medchemexpress.comnist.govnih.gov

Properties of alpha-TERPINEOL (PROPYL METHYL-D3) as an Analytical Standard

| Property | Value |

|---|---|

| Chemical Formula | C₁₀D₃H₁₅O |

| Molecular Weight | 157.27 g/mol |

| Purity (typical) | >95% (GC) |

| Format | Neat or in solution |

Data sourced from commercial suppliers of analytical standards. rsc.orgnih.gov

Ensuring Purity and Authenticity of Terpenoid-Containing Products

alpha-TERPINEOL (PROPYL METHYL-D3) is instrumental in the quantitative analysis of terpenoids in complex mixtures, which is essential for verifying the purity and authenticity of commercial products. Terpenes are primary constituents of essential oils and contribute significantly to the aroma and flavor of many products, including foods, beverages, and fragrances. qsi-q3.comresearchgate.net The precise quantification of these compounds is critical for quality control and detecting adulteration.

One specific application is in the quantitative analysis of chiral monoterpenes in white wines. clearsynth.comchemicalbook.com In this context, alpha-TERPINEOL (PROPYL METHYL-D3) is used as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). clearsynth.comchemicalbook.comnih.govresearchgate.netnih.gov An internal standard is a known amount of a compound added to a sample to facilitate the accurate quantification of other compounds in that sample. Because alpha-TERPINEOL (PROPYL METHYL-D3) has a slightly higher molecular weight than the naturally occurring (unlabeled) alpha-terpineol due to the presence of deuterium atoms, it can be distinguished by a mass spectrometer. lgcstandards.com However, its chemical and physical properties are nearly identical, meaning it behaves similarly to the unlabeled compound during sample preparation and analysis. This allows for the correction of any loss of analyte during the analytical process, leading to more accurate and reliable quantification of alpha-terpineol and other related terpenes. nih.govresearchgate.net

The use of such isotopically labeled standards is a powerful method for ensuring that products, such as essential oils derived from various plants, meet quality standards and are free from fraudulent dilution or substitution. nih.govd-nb.info The quantitative terpene profile of a product can serve as a fingerprint to verify its origin and authenticity. sigmaaldrich.com

Calibration and Standardization in Analytical Laboratories

alpha-TERPINEOL (PROPYL METHYL-D3) is widely used as a certified reference material and analytical standard for the calibration and standardization of analytical instruments and methods in laboratories. clearsynth.comsigmaaldrich.com It is often supplied in a precise concentration, such as a 1 mg/mL solution in isooctane, to ensure its suitability for these purposes. sigmaaldrich.com

Analytical techniques like GC-MS and gas chromatography with flame ionization detection (GC-FID) require calibration with known standards to provide accurate quantitative results. nih.govresearchgate.netnih.gov By using a certified standard of alpha-TERPINEOL (PROPYL METHYL-D3), laboratories can create calibration curves that allow for the precise determination of the concentration of alpha-terpineol in unknown samples. nih.gov

The availability of this compound as a high-purity analytical standard, with a typical assay of ≥90.0% by GC, ensures the reliability and consistency of analytical measurements. sigmaaldrich.com This standardization is crucial for research and quality control, as it allows for the comparison of results between different laboratories and ensures that analytical methods are performing correctly. The use of an internal standard like alpha-TERPINEOL (PROPYL METHYL-D3) is a key component of validated analytical methods, such as those following guidelines from organizations like the Association of Official Analytical Chemists (AOAC). nih.govresearchgate.netnih.gov

Below is a table summarizing the key properties of alpha-TERPINEOL (PROPYL METHYL-D3) as an analytical standard.

| Property | Value |

| Chemical Name | alpha-Terpineol-d3 (propyl methyl-d3) |

| Synonyms | α,4-Dimethyl-α-(methyl-d3)-3-cyclohexene-1-methanol, 1,1,1-trideuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |

| CAS Number | 203633-12-9 |

| Molecular Formula | C₁₀D₃H₁₅O |

| Molecular Weight | 157.27 g/mol |

| Purity (Assay) | ≥90.0% (GC) |

| Format | Typically supplied as a solution (e.g., 1 mg/mL in isooctane) or as a neat substance |

| Primary Application | Internal standard for quantitative analysis, calibration and standardization of analytical methods |

Computational Chemistry and Theoretical Modeling of Deuterated Alpha Terpineol

Quantum Chemical Calculations for Deuterium (B1214612) Effects

Quantum chemical calculations are fundamental to understanding how the increased mass of deuterium influences the electronic structure, stability, and reactivity of alpha-terpineol (B3430122).

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For alpha-TERPINEOL (PROPYL METHYL-D3), DFT calculations can provide deep insights into reaction mechanisms, such as the acid-catalyzed cyclization to form 1,8-cineole, a known transformation for the non-deuterated parent compound. nih.gov

By modeling the reaction pathway, DFT allows for the localization and characterization of stationary points, including reactants, intermediates, transition states, and products. The substitution of three hydrogen atoms with deuterium in the propyl methyl group can influence the stability of carbocation intermediates that may form during a reaction. nih.gov DFT calculations can precisely quantify the energetic differences between the deuterated and non-deuterated species.

A key application is transition state analysis. researchgate.net The transition state is the highest energy point on the reaction coordinate, and its structure and energy determine the reaction rate. DFT can be used to calculate the activation energy for reactions involving alpha-TERPINEOL (PROPYL METHYL-D3). Comparing this to the activation energy of the non-deuterated isotopologue allows for a quantitative prediction of the kinetic isotope effect. The table below illustrates hypothetical energy data that could be obtained from such a DFT study.

Interactive Table: Hypothetical DFT Energy Profile Data for a Reaction Step

| Species | Relative Energy (Non-Deuterated) (kcal/mol) | Relative Energy (Deuterated) (kcal/mol) | Energy Difference (ΔE_D - ΔE_H) (kcal/mol) |

|---|---|---|---|

| Reactant | 0.00 | 0.00 | 0.00 |

| Transition State | +20.5 | +20.8 | +0.3 |

| Intermediate | +5.2 | +5.1 | -0.1 |

Note: This table contains representative data to illustrate the output of DFT calculations and does not represent actual experimental results.

The replacement of hydrogen with deuterium often leads to a Kinetic Isotope Effect (KIE), a change in the rate of a chemical reaction. When the bond to the isotope is not broken in the rate-determining step, a smaller secondary KIE can be observed. In the case of alpha-TERPINEOL (PROPYL METHYL-D3), the deuteration is on a methyl group not directly involved in many typical reactions of the tertiary alcohol or the double bond.

Computational modeling can be employed to predict these secondary KIEs. These effects often arise from changes in hyperconjugation. Hyperconjugation is the stabilizing interaction that results from the interaction of the electrons in a sigma bond (e.g., a C-H or C-D bond) with an adjacent empty or partially filled p-orbital or a pi-orbital. The C-D bond is slightly shorter and stronger, and has a lower zero-point vibrational energy than a C-H bond, making it a less effective electron donor for hyperconjugation.

Quantum chemical software can model and quantify the strength of these hyperconjugative interactions. For a reaction involving a carbocation intermediate adjacent to the deuterated propyl group, the reduced hyperconjugative stabilization from the C-D bonds compared to C-H bonds would be computationally observable. This would result in a slight destabilization of the carbocation and the transition state leading to it, thus slowing the reaction rate (a normal secondary KIE).

Molecular Dynamics Simulations of Deuterated Ligand-Enzyme Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com These simulations can provide detailed insights into how a ligand, such as alpha-TERPINEOL (PROPYL METHYL-D3), interacts with a biological target, like an enzyme. For instance, terpene synthases are enzymes that convert substrates like geranyl pyrophosphate into a variety of monoterpenes, including alpha-terpineol. nih.gov

MD simulations could be used to model the binding of deuterated alpha-terpineol within the active site of such an enzyme. The simulation would track the trajectory, orientation, and conformation of the ligand and the surrounding amino acid residues. While the electronic differences are subtle, the increased mass of the deuterium atoms can affect the vibrational modes and dynamics of the methyl group.

These simulations can reveal:

Binding Stability: By calculating the root-mean-square deviation (RMSD) and potential energy of the ligand-enzyme complex over time, one can assess the stability of the binding pose. mdpi.com

Interaction Dynamics: MD can highlight changes in the duration and geometry of key hydrogen bonds and hydrophobic interactions between the ligand and the enzyme. nih.gov

Conformational Changes: The simulation can show whether the deuteration influences the conformational flexibility of the ligand within the active site or induces different conformational changes in the enzyme itself.

These insights are critical for understanding how isotopic labeling might subtly alter a molecule's biological activity profile.

Spectroscopic Simulations (e.g., NMR, MS fragmentation) of Deuterated Isotopologues

Computational chemistry allows for the prediction of various spectroscopic properties, which is invaluable for characterizing isotopologues like alpha-TERPINEOL (PROPYL METHYL-D3).

NMR Spectroscopy: Software can calculate the expected Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. For ¹H NMR, the signals corresponding to the propyl methyl group would be absent. In ¹³C NMR, the carbon atom attached to the three deuterium atoms would exhibit a characteristic triplet splitting pattern due to coupling with deuterium (a spin-1 nucleus) and a slight upfield shift known as an isotope shift.

Mass Spectrometry (MS): Simulations can predict the mass-to-charge (m/z) ratio of the molecular ion and its fragmentation pattern. The molecular weight of alpha-TERPINEOL (PROPYL METHYL-D3) is 157.27 g/mol , an increase of approximately 3 Da compared to its non-deuterated counterpart (154.25 g/mol ). clearsynth.comnih.gov Computational tools can simulate the bond-breaking patterns during ionization, predicting the m/z values of key fragments. For example, the loss of the methyl group would result in a fragment ion corresponding to the loss of -CD₃ instead of -CH₃, a clear diagnostic feature.

The table below shows a hypothetical comparison of predicted mass fragments.

Interactive Table: Predicted Mass Spectrometry Fragments

| Fragment | Non-Deuterated (m/z) | Deuterated (m/z) | Mass Shift |

|---|---|---|---|

| [M]+ | 154 | 157 | +3 |

| [M-CH₃]+ / [M-CD₃]+ | 139 | 139 | 0 |

| [M-H₂O]+ | 136 | 139 | +3 |

Note: This table is for illustrative purposes. The actual fragmentation would depend on the ionization method. The table assumes the loss of the specifically labeled methyl group where applicable.

These spectroscopic simulations are crucial for confirming the identity and purity of the synthesized deuterated compound and for interpreting experimental data.

Future Research Directions and Emerging Paradigms for Alpha Terpineol Propyl Methyl D3

Integration with Advanced Multi-Omics Technologies (e.g., Isotope-Resolved Metabolomics)

The advent of multi-omics technologies, which combine data from various biological layers like genomics, proteomics, and metabolomics, provides a holistic view of complex biological systems. nih.govyoutube.com Within this framework, Stable Isotope-Resolved Metabolomics (SIRM) emerges as a particularly powerful technique for tracing the metabolic fate of compounds. SIRM experiments utilize isotopically labeled substrates to follow their transformation through metabolic pathways, offering a dynamic snapshot of cellular activity. cu.edu.eg

Future research will see alpha-TERPINEOL (B3430122) (PROPYL METHYL-D3) utilized as a tracer in sophisticated SIRM studies. By introducing this deuterated compound to biological systems, from microbial cultures to plant or animal models, researchers can precisely track its uptake, distribution, and biotransformation. The distinct mass of the deuterated propyl methyl group allows for its unambiguous detection by mass spectrometry, distinguishing it from the endogenous, non-labeled alpha-terpineol pool. science.gov

This approach enables the elucidation of novel metabolic pathways and the quantification of metabolic flux. When integrated into a multi-omics strategy, the data from SIRM can be correlated with changes in gene expression (transcriptomics) and protein abundance (proteomics) to build comprehensive models of the compound's biological impact. nih.govmdpi.com This could reveal, for instance, which specific enzymes are responsible for metabolizing alpha-terpineol and how this metabolic activity influences broader cellular processes.

Table 1: Conceptual Framework for a Multi-Omics Study Using alpha-TERPINEOL (PROPYL METHYL-D3)

| Omics Layer | Methodology | Objective with Deuterated α-Terpineol | Potential Insights |

| Metabolomics | Stable Isotope-Resolved Metabolomics (SIRM) using GC-MS or LC-MS | Trace the metabolic fate of the deuterated propyl methyl group. | Identification of downstream metabolites; quantification of pathway flux. |

| Transcriptomics | RNA-Sequencing | Measure changes in gene expression in response to the compound. | Identification of genes and pathways regulated by α-terpineol or its metabolites. |

| Proteomics | Mass Spectrometry-based Proteomics (e.g., shotgun proteomics) | Quantify changes in protein levels after exposure. | Identification of enzymes and transporters involved in α-terpineol metabolism and response. |

| Data Integration | Multivariate Statistical Analysis (e.g., mixOmics) | Correlate data across all omics layers. | Constructing a systems-level model of α-terpineol's biological role and mechanism of action. |

Development of Novel Synthetic Routes for Diverse Deuterated Isotopologues

While alpha-TERPINEOL (PROPYL METHYL-D3) is a valuable tool, the advancement of research necessitates a broader library of deuterated alpha-terpineol isotopologues, where deuterium (B1214612) atoms are placed at various specific positions on the molecule. The development of novel, selective synthetic routes is a critical future direction. Existing methods for synthesizing alpha-terpineol often start from natural terpenes like d-limonene or alpha-pinene. colab.wsresearchgate.netbeilstein-archives.orgnih.gov The challenge lies in integrating deuteration steps into these syntheses with high precision.

Future synthetic strategies will likely involve several approaches:

Deuterated Starting Materials: Utilizing precursors that already contain deuterium at specific locations.

Catalytic H-D Exchange: Employing transition metal catalysts, such as palladium on carbon (Pd/C), with deuterium oxide (D₂O) as an inexpensive and environmentally benign deuterium source to selectively exchange hydrogen for deuterium on the alpha-terpineol scaffold or its precursors. nih.gov

Stereoselective Synthesis: Developing methods that control not only the position (regioselectivity) but also the 3D orientation (stereoselectivity) of deuterium incorporation, which is crucial for probing enzymatic mechanisms. nih.gov

The ability to synthesize a diverse panel of isotopologues would be invaluable. For example, comparing the metabolic fate of alpha-terpineol deuterated on the ring versus the side chain could provide deep insights into its enzymatic processing. These diverse isotopologues would also serve as a comprehensive set of internal standards for advanced analytical applications. aptochem.com

Table 2: Potential Synthetic Strategies for Diverse α-Terpineol Isotopologues

| Target Isotopologue | Potential Synthetic Approach | Key Reagents/Catalysts | Primary Application |

| Ring-deuterated α-Terpineol | H-D exchange on a cyclohexene (B86901) precursor or final product. | Pd/C, D₂O | Mechanistic studies of ring hydroxylation or oxidation. |

| Hydroxyl-deuterated α-Terpineol (d1-OH) | Simple exchange reaction in D₂O. | D₂O, mild acid/base catalyst | Probing the role of the hydroxyl group in hydrogen bonding and reactions. |

| Fully Deuterated α-Terpineol | Exhaustive H-D exchange or synthesis from fully deuterated precursors. | High-pressure D₂ gas, advanced catalysts | Neutron scattering studies in material science. |

| Stereospecific Isotopomers | Asymmetric synthesis using chiral catalysts and deuterated reagents. | Chiral ligands, deuterated hydrides (e.g., LiAlD₄) | Elucidating stereospecificity of enzyme-substrate interactions. |

Exploration of alpha-TERPINEOL (PROPYL METHYL-D3) in Environmental Remediation Studies

Understanding the environmental fate of naturally occurring compounds like alpha-terpineol is essential for ecological management. regulations.gov Deuterated compounds serve as excellent tracers for such studies because they behave almost identically to their non-deuterated counterparts in environmental systems but can be distinguished analytically. zeochem.com The U.S. Environmental Protection Agency (USEPA) already utilizes deuterated monitoring compounds to verify the accuracy of environmental analyses. nemc.us

A significant future application for alpha-TERPINEOL (PROPYL METHYL-D3) is as a tracer to study the biodegradation and transport of monoterpenoids in soil and water. Researchers can "spike" an environmental sample with a known quantity of the deuterated compound and monitor its disappearance and the appearance of its deuterated breakdown products over time. This approach offers several advantages:

High Sensitivity and Specificity: It allows for precise tracking of the compound's fate without interference from naturally present, non-labeled alpha-terpineol.

Pathway Elucidation: Identifying the structure of deuterated metabolites can help map the microbial degradation pathways.

Kinetics and Modeling: The data can be used to calculate degradation rates and build predictive models for how these compounds behave in different environmental compartments.

This research can inform strategies for the bioremediation of sites contaminated with essential oils or pine-derived products.

Advanced Applications in Stable Isotope Fingerprinting and Authenticity Testing

The market for high-value natural products, such as essential oils, perfumes, and fruit juices, is vulnerable to fraud through adulteration or mislabeling. Stable isotope analysis has become a cornerstone of food authenticity testing, as the natural isotopic ratios (e.g., ²H/¹H, ¹³C/¹²C) of a product can serve as a "fingerprint" of its geographic and botanical origin. ifst.orgelementar.comscilit.comnih.gov

In this context, alpha-TERPINEOL (PROPYL METHYL-D3) is poised to become a critical tool. Its primary role is as an internal standard for quantitative analysis. clearsynth.com In mass spectrometry-based methods, a known amount of the deuterated standard is added to a sample at the beginning of the analysis. Because the deuterated standard has nearly identical chemical and physical properties to the natural analyte, it experiences the same losses during sample preparation and the same response variations in the instrument. aptochem.com By comparing the signal of the natural alpha-terpineol to the signal of the known amount of internal standard, analysts can achieve highly accurate and precise quantification. clearsynth.com

This enhanced accuracy is crucial for:

Detecting Adulteration: Identifying products diluted with cheaper synthetic alpha-terpineol, which may have a different isotopic fingerprint.

Verifying Origin: Supporting claims of a specific geographical origin by accurately quantifying key marker compounds as part of a larger chemical profile.

Quality Control: Ensuring batch-to-batch consistency in products where alpha-terpineol is a key component.

The use of such high-quality deuterated standards elevates the reliability of authenticity testing, protecting both consumers and legitimate producers. elementar.com

Q & A

Q. Key Parameters :

| Assay | Purpose | Critical Controls |

|---|---|---|

| Colony-forming | Cell viability | Solvent controls (e.g., 0.3 mM DMSO) |

| NBT reduction | ROS quantification | Hydrogen peroxide as a positive control |

| AO-EB staining | Apoptosis detection | Untreated and antioxidant-treated cells |

Basic: How is oxidative stress implicated in alpha-Terpineol-induced apoptosis?

Alpha-Terpineol triggers ROS overproduction, leading to mitochondrial dysfunction and apoptosis. Methodological validation includes:

- Mutant strains : sod1 (cytosolic SOD-deficient) and sod2 (mitochondrial SOD-deficient) yeast show 1.9- and 2.4-fold higher apoptosis, respectively, at 1 mM alpha-Terpineol (P < 0.05) .

- Antioxidant gene expression : qPCR reveals 3.26-fold (sod1) and 10.16-fold (sod2) upregulation under treatment, confirming ROS-mediated stress .

Advanced: How can researchers resolve contradictions in alpha-Terpineol’s dual pro-oxidant and antioxidant effects?

Discrepancies arise from concentration-dependent effects and model systems:

- Pro-oxidant : At high doses (1–4 mM), ROS accumulation drives apoptosis in yeast and cancer cells (e.g., 50% viability loss in S. pombe at 2 mM) .

- Antioxidant : Lower doses (e.g., 0.5 mM) suppress lipid peroxidation in murine hippocampal tissues, measured via thiobarbituric acid assays .

Methodological recommendations : - Compare ROS levels (via flow cytometry with DCFH-DA) across cell types (e.g., cancer vs. normal).

- Use lipid peroxidation assays (e.g., malondialdehyde quantification) in mammalian models .

Advanced: What strategies validate the protective role of resorcinol against alpha-Terpineol toxicity?

Resorcinol pre-treatment (100 μM, 30 min) reduces alpha-Terpineol-induced apoptosis by upregulating Sod2:

- Survival rates : Resorcinol increases viability from 30% to 60% at 1 mM alpha-Terpineol (P < 0.05) .

- Gene expression : qPCR shows 17.33-fold sod2 upregulation in combination groups (vs. 10.16-fold with alpha-Terpineol alone) .

- Validation : Use sod2 mutants to confirm mitochondrial ROS scavenging is critical for protection .

Advanced: How do transcriptomic approaches elucidate alpha-Terpineol’s systemic effects?

Multi-omics analyses identify adrenergic signaling and synaptic transport as key pathways:

- Pathway enrichment : Alpha-Terpineol modulates genes linked to oxidative stress (e.g., sod2) and inflammation (e.g., IL-6 suppression in macrophages) .

- Network modeling : Prioritize targets like IL-1β and IL-10 using cytokine arrays and RNA-seq in human macrophages .

Advanced: What enzymatic pathways govern alpha-Terpineol biosynthesis in microbial systems?

Alpha-Terpineol synthase (EC 4.2.3.111) catalyzes its formation in engineered yeast:

- Genetic manipulation : Overexpress synthase genes in S. pombe and monitor terpenoid production via GC-MS .

- Optimization : Adjust fermentation conditions (e.g., pH, aeration) to enhance yield, as seen in monoterpene studies .

Basic: What are standard protocols for measuring alpha-Terpineol’s antifungal activity?

- Membrane integrity assays : Use propidium iodide staining to detect hyphal damage in Candida albicans .

- Enzyme inhibition : Test alpha-Terpineol’s effect on ergosterol biosynthesis enzymes (e.g., lanosterol demethylase) via HPLC .

Advanced: How does alpha-Terpineol’s structure influence its membrane permeability and bioactivity?

- LogP analysis : Its lipophilic nature (LogP ≈ 2.8) enhances membrane penetration, validated via fluorescent dye leakage assays .

- Isotopic labeling : Deuterated analogs (e.g., Propyl Methyl-D3) can track metabolic fate using mass spectrometry, though current evidence focuses on non-deuterated forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。